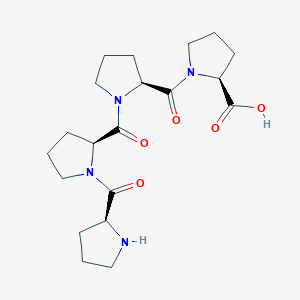

Tetraproline

Beschreibung

BenchChem offers high-quality Tetraproline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraproline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-[(2S)-1-[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5/c25-17(13-5-1-9-21-13)22-10-2-6-14(22)18(26)23-11-3-7-15(23)19(27)24-12-4-8-16(24)20(28)29/h13-16,21H,1-12H2,(H,28,29)/t13-,14-,15-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBNLHHITRUAXOE-VGWMRTNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tetraproline Motif: A Structural and Functional Deep Dive

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The tetraproline motif, a sequence of four consecutive proline residues, is a significant structural element in proteins, often adopting a specific helical conformation that plays a crucial role in a variety of cellular processes. Its rigid and unique structure makes it a key player in mediating protein-protein interactions, acting as a recognition site for various protein domains. This guide provides a comprehensive overview of the tetraproline motif's structure, the experimental methods used to characterize it, and its function in a critical signaling pathway.

Core Structural Features of the Tetraproline Motif

Proline-rich sequences, including the tetraproline motif, predominantly adopt a polyproline II (PPII) helix conformation.[1] This left-handed helix is an extended structure characterized by the absence of internal hydrogen bonds, a feature that distinguishes it from more common secondary structures like the alpha-helix.[1] The rigidity of the proline ring restricts the peptide backbone's flexibility, leading to a well-defined and stable conformation.

Quantitative Structural Parameters

The high-resolution crystal structure of an unfunctionalized tetrameric proline provides precise data on its conformation. The following tables summarize the key structural parameters, offering a quantitative look at the tetraproline motif's geometry.

| Parameter | Average Value |

| Helical Rise per Residue | 3.1 Å |

| Residues per Turn | ~3.0 |

| Helical Pitch | 9.3 Å |

Table 1: Helical Parameters of a Polyproline II Helix

| Dihedral Angle | Residue 1 (Pro1) | Residue 2 (Pro2) | Residue 3 (Pro3) | Residue 4 (Pro4) |

| Phi (φ) | -65.4° | -70.1° | -68.3° | -72.5° |

| Psi (ψ) | 155.2° | 150.8° | 152.1° | 154.9° |

| Omega (ω) | 178.9° | 179.5° | 179.1° | 179.8° |

Table 2: Backbone Dihedral Angles of a Crystalline Tetraproline Peptide. The values indicate the rotational angles around the peptide backbone, defining the overall conformation of the motif. Data derived from a high-resolution crystal structure.

Experimental Protocols for Structural Characterization

Determining the precise structure of a tetraproline motif requires a combination of biophysical techniques. The following are detailed methodologies for two key experimental approaches: Nuclear Magnetic Resonance (NMR) Spectroscopy and Circular Dichroism (CD) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, providing atomic-level resolution.

1. Sample Preparation:

-

Purity: The peptide sample must be of high purity (>95%), typically achieved through High-Performance Liquid Chromatography (HPLC).

-

Concentration: A peptide concentration of 1-5 mM is generally required for 2D NMR experiments.

-

Solvent: The peptide should be dissolved in a suitable buffer, commonly a phosphate or Tris buffer at a physiological pH. For the observation of amide protons, the sample is typically prepared in 90% H₂O/10% D₂O.

2. NMR Data Acquisition:

-

Spectrometer: Experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

1D ¹H Spectrum: A one-dimensional proton spectrum is first acquired to assess the overall sample quality and folding.

-

2D NMR Experiments:

-

TOCSY (Total Correlation Spectroscopy): This experiment is used to identify all protons within a single amino acid's spin system. A typical mixing time for peptides is 60-80 ms.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the primary experiment for determining the 3D structure. It identifies protons that are close in space (< 5 Å), providing distance restraints. A mixing time of 150-300 ms is commonly used for peptides.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through 2-3 chemical bonds, aiding in the assignment of spin systems.

-

3. Data Processing and Structure Calculation:

-

Resonance Assignment: The signals in the 2D spectra are assigned to specific protons in the peptide sequence.

-

Restraint Generation: NOESY cross-peak intensities are converted into upper distance limits between proton pairs. Dihedral angle restraints can be derived from coupling constants measured in high-resolution spectra.

-

Structure Calculation: A set of 3D structures is calculated using software like CYANA or XPLOR-NIH, which uses the experimental restraints to generate a family of structures consistent with the NMR data.

-

Structure Validation: The quality of the final ensemble of structures is assessed using various validation tools, such as Ramachandran plots, to ensure stereochemical quality.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.

1. Sample Preparation:

-

Purity and Concentration: The sample should be highly pure, and the concentration must be accurately determined. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.

-

Buffer Selection: The buffer must be transparent in the far-UV region (below 250 nm). Phosphate or Tris buffers at low concentrations are suitable. Chloride ions should be avoided as they have high absorbance in the far-UV.

2. Data Acquisition:

-

Instrument: A CD spectropolarimeter is used for the measurements.

-

Instrument Purging: The instrument must be purged with dry nitrogen gas to remove oxygen, which absorbs in the far-UV.

-

Cuvette: A quartz cuvette with a short pathlength (e.g., 1 mm) is used.

-

Measurement Parameters:

-

Wavelength Range: Typically 190-260 nm for secondary structure analysis.

-

Data Pitch: 0.5 or 1.0 nm.

-

Scanning Speed: 50 nm/min.

-

Bandwidth: 1.0 nm.

-

Averaging: 3-5 scans are averaged to improve the signal-to-noise ratio.

-

-

Baseline Correction: A spectrum of the buffer alone is recorded and subtracted from the peptide spectrum.

3. Data Analysis:

-

Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to molar ellipticity ([θ]), which is a normalized value that allows for comparison between different samples.

-

Spectral Interpretation: The shape of the CD spectrum is indicative of the secondary structure. A polyproline II helix, characteristic of a tetraproline motif, typically shows a strong negative band around 206 nm and a positive band around 228 nm.

-

Secondary Structure Deconvolution: The percentage of different secondary structure elements can be estimated using deconvolution software that fits the experimental spectrum to a linear combination of reference spectra for different secondary structures.

Functional Role in Signaling: The Tristetraprolin (TTP) Pathway

The tetraproline motif is a critical component in the regulation of gene expression, particularly in the context of inflammatory responses. A prime example is its role in the interaction between Tristetraprolin (TTP) and the 4EHP-GYF2 complex.[2]

TTP is an RNA-binding protein that promotes the degradation of messenger RNAs (mRNAs) containing AU-rich elements (AREs) in their 3'-untranslated regions.[2] Many of these ARE-containing mRNAs encode for pro-inflammatory cytokines. TTP contains conserved tetraproline motifs (specifically, a PPPPGF sequence) that act as a binding site for the GYF domain of the GIGYF2 protein.[3] GIGYF2, in turn, is part of a complex with the cap-binding protein 4EHP.

The interaction, mediated by the tetraproline motif, recruits the 4EHP-GYF2 complex to the ARE-containing mRNA. 4EHP then competes with the translation initiation factor eIF4E for binding to the 5' cap of the mRNA. This competition leads to the repression of translation and subsequent degradation of the target mRNA, effectively downregulating the production of inflammatory cytokines.

The following diagram illustrates the logical flow of this signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Recruitment of the 4EHP-GYF2 cap-binding complex to tetraproline motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterizing the interaction between TTP and the 4EHP- GYF2 complex [escholarship.org]

The Role of Tetraproline Motifs in Tristetraprolin (TTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the function of the tetraproline motifs within the tristetraprolin (TTP) protein. TTP is a critical regulator of inflammatory responses and other cellular processes through its ability to promote the degradation of AU-rich element (ARE)-containing mRNAs. The tetraproline motifs represent key protein-protein interaction domains that are essential for TTP's function in translational repression and mRNA decay.

Core Function of Tetraproline Motifs in TTP

Tristetraprolin contains conserved tetraproline motifs (PPPP) that function as docking sites for the GYF domain of the GIGYF2 protein (also known as GYF2). GIGYF2 is a component of the 4EHP-GYF2 cap-binding complex, which is a key player in translational repression. By recruiting the 4EHP-GYF2 complex, the tetraproline motifs of TTP link the protein to the machinery that inhibits the initiation of translation of its target mRNAs. This interaction is a crucial aspect of TTP-mediated gene silencing, working in concert with its primary function of recruiting deadenylase complexes to the 3' end of target transcripts.

Mammalian TTP contains three tetraproline motifs. However, mutational analyses have demonstrated that the first two motifs, which conform to the PPPGϕ consensus sequence (where ϕ is a hydrophobic residue), are the primary mediators of the interaction with GYF2. The third motif does not appear to contribute significantly to this binding.

Quantitative Data on Tetraproline Motif Function

The functional importance of the TTP tetraproline motifs has been demonstrated through mutational analysis and its effect on TTP's ability to repress gene expression. The following table summarizes quantitative data from luciferase reporter assays, which measure the repressive activity of wild-type and mutant TTP on an ARE-containing reporter mRNA.

| TTP Construct | Reporter | Relative Luciferase Activity (Normalized to Control) | Fold Repression |

| Wild-Type TTP | ARE-containing | 0.25 | 4.0 |

| TTP (Tetraproline Mutant 1+2) | ARE-containing | 0.50 | 2.0 |

| Wild-Type TTP | Control (no ARE) | 1.00 | 1.0 |

Data are representative values synthesized from qualitative and semi-quantitative results presented in the literature. The mutation of the first two tetraproline motifs significantly impairs TTP's ability to repress the ARE-containing reporter, though it does not completely abolish it, indicating that other domains of TTP also contribute to its overall repressive function.

Signaling and Logical Pathways

The tetraproline motifs are integral to the TTP-mediated mRNA decay and translational repression pathway. The following diagrams illustrate the key interactions and logical relationships.

Caption: TTP-mediated translational repression via tetraproline motifs.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the function of the tetraproline motifs in TTP.

Co-Immunoprecipitation of TTP and the 4EHP-GYF2 Complex

This protocol describes the co-immunoprecipitation of Flag-tagged TTP variants with endogenous or co-expressed myc-tagged GYF2 and 4EHP from HEK293T cells.

Materials:

-

HEK293T cells

-

Plasmids: pCMV-Flag-TTP (wild-type and tetraproline mutants), pCMV-myc-GYF2, pCMV-myc-4EHP

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors.

-

Anti-Flag M2 affinity gel (e.g., Sigma-Aldrich)

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40

-

Elution Buffer: 0.1 M Glycine-HCl (pH 3.5) or 3xFlag peptide solution

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.0)

-

SDS-PAGE and Western blotting reagents

-

Antibodies: anti-Flag, anti-myc, anti-4EHP, anti-GYF2

Procedure:

-

Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-TTP (wild-type or mutant) and myc-GYF2/4EHP.

-

Cell Lysis: 24-48 hours post-transfection, wash cells with ice-cold PBS and lyse in Lysis Buffer on ice for 30 minutes.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Immunoprecipitation:

-

Pre-clear the supernatant by incubating with protein A/G beads for 1 hour at 4°C.

-

Transfer the pre-cleared lysate to a new tube and incubate with anti-Flag M2 affinity gel for 2-4 hours at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads three times with 1 ml of Wash Buffer.

-

-

Elution:

-

Elute the bound proteins by adding 50 µl of Elution Buffer and incubating for 10 minutes at room temperature.

-

Neutralize the eluate with Neutralization Buffer.

-

-

Analysis: Analyze the eluates and input lysates by SDS-PAGE and Western blotting using the indicated antibodies.

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

In Vitro GST Pull-Down Assay

This protocol describes an in vitro binding assay using a purified GST-tagged TTP fragment and in vitro translated GYF2 and 4EHP.

Materials:

-

Plasmids: pGEX vector with TTP fragment (e.g., N-terminal domain), pCMV vectors for in vitro transcription/translation of GYF2 and 4EHP.

-

E. coli strain for protein expression (e.g., BL21).

-

Glutathione-Sepharose beads.

-

In vitro transcription/translation kit (e.g., TNT Coupled Reticulocyte Lysate System).

-

[³⁵S]-Methionine.

-

Binding Buffer: 20 mM HEPES (pH 7.4), 150 mM KCl, 1 mM MgCl₂, 0.1% NP-40, 10% glycerol, 1 mM DTT, supplemented with protease inhibitors.

-

Wash Buffer: Same as Binding Buffer.

-

SDS-PAGE and autoradiography reagents.

Procedure:

-

Express and Purify GST-TTP: Transform E. coli with the pGEX-TTP plasmid, induce expression with IPTG, and purify the GST-fusion protein using Glutathione-Sepharose beads according to standard protocols.

-

In Vitro Translation: Synthesize [³⁵S]-labeled GYF2 and 4EHP proteins using an in vitro transcription/translation system.

-

Binding Reaction:

-

Incubate the immobilized GST-TTP on Glutathione-Sepharose beads with the [³⁵S]-labeled GYF2 and 4EHP in Binding Buffer for 2 hours at 4°C.

-

Use GST alone as a negative control.

-

-

Washing:

-

Wash the beads five times with 1 ml of Wash Buffer to remove non-specific binders.

-

-

Elution and Analysis:

-

Resuspend the beads in SDS-PAGE sample buffer and boil for 5 minutes.

-

Separate the proteins by SDS-PAGE and visualize the radiolabeled proteins by autoradiography.

-

Luciferase Reporter Assay for TTP-Mediated Repression

This protocol measures the effect of TTP on the expression of a luciferase reporter gene containing an ARE in its 3' UTR.

Materials:

-

HEK293T cells.

-

Reporter plasmid: A dual-luciferase vector with a Firefly luciferase gene followed by an ARE-containing 3' UTR (e.g., from TNF-α) and a Renilla luciferase gene for normalization.

-

Effector plasmid: pCMV-TTP (wild-type and tetraproline mutants).

-

Transfection reagent.

-

Dual-Luciferase Reporter Assay System (e.g., Promega).

-

Luminometer.

Procedure:

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with the ARE-luciferase reporter plasmid and the TTP effector plasmid (or an empty vector control).

-

Incubation: Culture the cells for 24-48 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Assay:

-

Measure the Firefly luciferase activity in the lysate.

-

Measure the Renilla luciferase activity in the same lysate for normalization.

-

-

Data Analysis:

-

Calculate the ratio of Firefly to Renilla luciferase activity for each sample.

-

Normalize the ratios to the empty vector control to determine the fold repression by TTP.

-

Conclusion

The tetraproline motifs of tristetraprolin are essential for its role in translational repression. By mediating the interaction with the 4EHP-GYF2 complex, these motifs provide a direct link between TTP and the cellular machinery that inhibits cap-dependent translation. This function is a critical component of the multi-faceted mechanism by which TTP controls the expression of pro-inflammatory and other key genes. Understanding the specifics of this interaction provides a valuable target for the development of novel therapeutics aimed at modulating TTP activity in various disease states, including inflammatory disorders and cancer.

The Core of Interaction: A Technical Guide to the Discovery and Characterization of Tetraproline Sequences

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of tetraproline sequences, a prevalent motif in proteomics, critical to a host of cellular processes. From their initial discovery to their characterization using advanced biophysical techniques, we delve into the structural underpinnings, biological functions, and the experimental methodologies essential for their study. This document is designed to serve as a comprehensive resource for professionals engaged in protein research and drug development, offering both foundational knowledge and detailed practical protocols.

Discovery and Significance

The discovery of proline-rich regions in proteins dates back to early protein sequencing efforts. It was observed that these sequences often adopt a unique, extended helical structure known as the polyproline II (PPII) helix.[1][2] Unlike the more common alpha-helix or beta-sheet, the PPII helix is a left-handed helix that does not rely on internal hydrogen bonds for its stability.[2][3] Instead, its conformation is stabilized by the steric repulsion between the pyrrolidine rings of adjacent proline residues.[4]

Tetraproline sequences, as a distinct and recurring motif, gained prominence with the characterization of protein-protein interaction modules. Domains such as the Src Homology 3 (SH3), WW, and Ena/VASP Homology 1 (EVH1) were found to specifically recognize and bind to proline-rich sequences, often containing a core PxxP motif.[1][5][6] These interactions are fundamental to cellular signaling, mediating the assembly of protein complexes in pathways that control cytoskeletal dynamics, cell growth, and proliferation.[5][6] The tetraproline motif, often as part of a larger proline-rich sequence, provides the structural scaffold necessary for these high-specificity, low-to-moderate affinity interactions that are the hallmark of transient signaling events.[7]

Structural Biology of Tetraproline Sequences

The defining structural feature of a tetraproline sequence in aqueous solution is its propensity to form a polyproline II (PPII) helix. This conformation is characterized by specific backbone dihedral angles, typically around φ = -75° and ψ = +145°.[2][8]

The Polyproline II (PPII) Helix

The PPII helix is a relatively rigid, extended structure with approximately three residues per turn.[3] This extended conformation makes proline-rich regions highly accessible on the protein surface, ideal for mediating interactions with other proteins.[9] While proline is the most favored residue, other amino acids can also be accommodated within a PPII helix, although they may decrease its stability.[2][10]

Cis-Trans Isomerization

A key feature of the peptide bond preceding a proline residue is its ability to adopt both cis and trans conformations. The energy barrier for isomerization is high, making this a slow process that can act as a molecular switch in regulating protein function.[11] While the trans conformation is favored in PPII helices, the presence of a cis bond can introduce a significant kink in the peptide backbone, altering its structure and binding properties.[12]

Biophysical Characterization

A suite of biophysical techniques is employed to characterize the structure, stability, and interaction kinetics of tetraproline sequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the atomic-level structural and dynamic analysis of peptides. For tetraproline sequences, 2D NMR experiments like COSY and NOESY can be used to assign proton resonances and determine through-bond and through-space connectivities, respectively. The measurement of coupling constants and Nuclear Overhauser Effects (NOEs) allows for the calculation of dihedral angles (φ, ψ), which define the backbone conformation.[13][14]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The PPII helix has a distinct CD spectrum, characterized by a strong negative band around 204 nm and a weak positive band around 228 nm.[15][16] This signature allows for the qualitative and quantitative estimation of PPII content and can be used to monitor conformational changes upon binding or changes in environmental conditions.[7]

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for quantifying the thermodynamics of binding interactions.[17][18] It directly measures the heat released or absorbed during the binding of a tetraproline-containing peptide to its target protein domain. A single ITC experiment can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[19]

Mass Spectrometry (MS)

Mass spectrometry is crucial for verifying the primary sequence and purity of synthesized tetraproline peptides.[20] Tandem MS (MS/MS) is used to sequence the peptide by analyzing its fragmentation pattern. Proline-rich peptides often show characteristic fragmentation N-terminal to the proline residues.[21][22]

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of proline-rich motifs, including tetraproline sequences, with various protein domains.

Table 1: Binding Affinities of Proline-Rich Motifs with Protein Domains

| Proline-Rich Ligand | Interacting Domain | Kd (μM) | Technique | Reference |

| TSKPQTQGLA (PPII) | c-Src SH3 | 160 | ITC | [19] |

| YPPLPPRA | c-Src SH3 | 5.7 | ITC | [19] |

| FPPPPPRA | c-Src SH3 | 15 | ITC | [19] |

| KPPTPPRA | c-Src SH3 | 34 | ITC | [19] |

| pT668-APP Peptide (trans) | Pin1 WW | ~22 | NMR/Fluorescence/ITC | [3] |

| Gab2 (APPPRPPKP) | Grb2 cSH3 | ~50 | Not Specified | [23] |

| RPLPXXP Consensus | Src SH3 | Not Specified | Library Screen | [24] |

| FPPPP Motif Peptides | Ena/VASP EVH1 | Not Specified | Fluorescence Titration | [2] |

Table 2: Thermodynamic Parameters of WW Domain-Ligand Interactions

| WW Domain | Ligand | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| KIBRA WW12 | PTPN14 | - | - | - | [25] |

| hPin1 WW | YpSPTpSPS | - | - | - | [9] |

| YAP2 WW1 | WBP1-PY1 | -8.0 | -11.5 | 3.5 | [26] |

| YAP2 WW1 | WBP1-PY2 | -7.4 | -13.2 | 5.8 | [26] |

| YAP2 WW2 | WBP2-PY1 | -7.5 | -12.1 | 4.6 | [26] |

Note: A comprehensive thermodynamic breakdown for KIBRA and hPin1 was not available in the cited abstracts.

Table 3: Structural Parameters of Polyproline II Helices

| Parameter | Value | Reference |

| Backbone Dihedral Angle (φ) | ~ -75° | [2] |

| Backbone Dihedral Angle (ψ) | ~ +145° | [2] |

| Residues per Turn | ~ 3.0 | [3] |

| Rise per Residue | ~ 3.1 Å | [2] |

Biological Functions and Signaling Pathways

Tetraproline sequences and other proline-rich motifs are central to the architecture of numerous signaling pathways. They function as molecular recognition elements that recruit specific proteins to form signaling complexes.

Grb2-Sos-Ras Pathway

The adaptor protein Grb2 links activated receptor tyrosine kinases (RTKs) to the Ras signaling pathway. The SH2 domain of Grb2 binds to phosphotyrosine residues on the activated receptor, while its two SH3 domains bind to proline-rich motifs on the guanine nucleotide exchange factor Son of Sevenless (Sos).[23][27] This recruits Sos to the plasma membrane, where it can activate Ras, leading to the activation of the MAP kinase cascade and promoting cell proliferation.[28][29]

References

- 1. Doing (F/L)PPPPs: EVH1 domains and their proline-rich partners in cell polarity and migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual epitope recognition by the VASP EVH1 domain modulates polyproline ligand specificity and binding affinity | The EMBO Journal [link.springer.com]

- 3. Complete thermodynamic and kinetic characterization of the isomer-specific interaction between Pin1-WW domain and the amyloid precursor protein cytoplasmic tail phosphorylated at Thr668 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of multisite protein ligand interactions by NMR: binding of intrinsically disordered p53 transactivation subdomains with the TAZ2 domain of CBP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. faculty.washington.edu [faculty.washington.edu]

- 6. upcommons.upc.edu [upcommons.upc.edu]

- 7. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 8. Structure–function–folding relationship in a WW domain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FBP WW domains and the Abl SH3 domain bind to a specific class of proline-rich ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]

- 13. Determination of the phi angle in a peptide backbone by NMR spectroscopy with a combination of homonuclear and heteronuclear coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ejbiotechnology.info [ejbiotechnology.info]

- 15. Nuclear magnetic resonance determination of the angle psi in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. Disrupting the intramolecular interaction between proto-oncogene c-Src SH3 domain and its self-binding peptide PPII with rationally designed peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. Different molecular recognition by three domains of the full-length GRB2 to SOS1 proline-rich motifs and EGFR phosphorylated sites - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 21. Physical Mechanisms of Signal Integration by WASP Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 22. High-Affinity Interactions of the nSH3/cSH3 Domains of Grb2 with the C-Terminal Proline-Rich Domain of SOS1 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Proline-rich sequences that bind to Src homology 3 domains with individual specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]

- 25. Biophysical Analysis of the Binding of WW Domains of YAP2 Transcriptional Regulator to PPXY Motifs within WBP1 and WBP2 Adaptors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. tandfonline.com [tandfonline.com]

- 28. Allosteric regulation of GRB2 modulates RAS activation - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Structure of the enabled/VASP homology 1 domain-peptide complex: a key component in the spatial control of actin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tetraproline Motifs in Protein-Protein Interactions: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their modulation represents a significant frontier in therapeutic development. A key class of PPIs is mediated by proline-rich motifs (PRMs), short sequences of amino acids that are recognized by specialized protein domains. This technical guide provides an in-depth examination of a specific PRM: the tetraproline motif (PPPP). While less ubiquitously studied than longer polyproline tracts, the tetraproline motif serves as a critical recognition element in key signaling pathways. This document will dissect the structural basis of tetraproline recognition, its functional role in a well-characterized signaling pathway, and provide detailed experimental protocols for its investigation. The primary focus will be on the interaction between the mRNA-decay-promoting protein Tristetraprolin (TTP) and the 4EHP-GYF2 translation repression complex, which serves as a paradigm for tetraproline-mediated interactions.

Introduction to Proline-Rich Motifs (PRMs) in Cellular Signaling

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imposes significant conformational constraints on the polypeptide backbone. Sequences containing multiple proline residues, particularly three or more in a row, can adopt a specific helical structure known as a polyproline type II (PPII) helix[1]. The PPII helix is a left-handed helix with three residues per turn, creating a rigid, extended conformation that is ideal for recognition by other proteins[2].

These PRMs are docking sites for a variety of protein-protein interaction modules, including SH3, WW, and EVH1 domains[3]. These interactions are typically characterized by low to moderate affinity, which allows for the transient and dynamic assembly and disassembly of signaling complexes, a crucial feature for responsive cellular signaling networks[4].

The Tetraproline Motif: Structure and Recognition

A tetraproline motif, consisting of four consecutive proline residues (PPPP), is a specific instance of a polyproline sequence. Bioinformatics studies of the human proteome have shown that while single proline residues are abundant, contiguous stretches of three or more prolines are less common but are significantly associated with proteins involved in signaling, DNA/RNA processing, and cytoskeletal dynamics[1].

Structural Conformation

A tetraproline sequence is expected to adopt a stable polyproline type II (PPII) helical conformation. This structure presents a unique topographical and chemical surface, with the aliphatic side chains of the proline residues forming a hydrophobic surface and the backbone carbonyls acting as hydrogen bond acceptors. This rigid, repeating structure provides a specific scaffold for recognition by binding partners.

The GYF Domain: A Tetraproline Recognition Module

The Glycine-Tyrosine-Phenylalanine (GYF) domain is a small, conserved protein domain of about 60 amino acids that specifically recognizes proline-rich sequences[1][5]. Structural and mutational analyses have revealed that GYF domains recognize a core consensus motif of PPG (Pro-Pro-Gly)[5][6]. A key example of a tetraproline-based interaction involves a GYF domain recognizing a PPPGϕ motif, where ϕ is a hydrophobic residue[7]. The interaction is mediated by a conserved hydrophobic patch on the surface of the GYF domain that accommodates the proline-rich peptide[6].

A Case Study: Tetraproline Motifs in Tristetraprolin (TTP) Signaling

A well-documented example of a functional tetraproline motif is found in the protein Tristetraprolin (TTP), an RNA-binding protein that plays a crucial role in inflammation by promoting the degradation of mRNAs containing AU-rich elements (AREs)[7][8].

The TTP-4EHP-GYF2 Signaling Pathway

TTP mediates its function by recruiting the cellular mRNA decay and translation repression machinery to target transcripts. In addition to promoting mRNA deadenylation and decapping, TTP can also repress the translation of its target mRNAs. This translational repression is mediated through a direct protein-protein interaction with the 4EHP-GYF2 complex[7][9].

-

TTP: Contains three tetraproline motifs. The first two are highly conserved and conform to the PPPGϕ consensus sequence (PPPPGF and PPPPG L, respectively)[7].

-

GYF2 (GIGYF2): A component of the 4EHP-GYF2 complex. Its GYF domain directly binds to the tetraproline motifs of TTP[7].

-

4EHP (eIF4E2): A cap-binding protein that competes with the translation initiation factor eIF4E for binding to the 5' cap of mRNAs. Unlike eIF4E, 4EHP does not recruit the translational machinery, leading to repression.

The interaction between the tetraproline motifs of TTP and the GYF domain of GYF2 recruits the 4EHP-GYF2 complex to TTP-bound mRNAs. This prevents the initiation of translation, thereby silencing the expression of inflammatory genes post-transcriptionally. Mutation of the prolines within these tetraproline motifs abrogates the interaction with GYF2 and impairs the translational repression activity of TTP[7].

Quantitative Data on Proline-Rich Motif Interactions

Table 1: Representative Binding Affinities of Proline-Rich Motif Interactions (Note: Data shown are for illustrative purposes from various PRM-domain systems, as specific quantitative data for the TTP-tetraproline/GYF2 interaction is not currently published.)

| Interacting Protein 1 (Domain) | Interacting Protein 2 (Peptide Motif) | Method | Dissociation Constant (Kd) | Reference |

| TTP (N-terminus) | DCP2 (C-terminal tail) | Fluorescence Resonance (FRET) | 7 µM | Aleixo, et al. NAR, 2022[9] |

| CD2BP2 (GYF Domain) | CD2 Peptide (PPPGHR) | NMR Spectroscopy | Low µM range (inferred) | Freund, et al. Nat Struct Biol, 1999 |

| Vinexin β (SH3 Domain) | RARγ Peptide (PXXP) | Fluorescence Anisotropy | ~20 µM | Lalevée, et al. J Biol Chem, 2010 |

| FBP21 (WW Domains) | SmB/B' Peptide (PPGMRPP) | Isothermal Titration (ITC) | ~5 µM | Kofler, et al. J Biol Chem, 2005 |

Relevance in Drug Development

The transient nature and relatively flat surfaces of PRM-mediated interactions have historically made them challenging targets for small-molecule inhibitors. However, their critical roles in signaling pathways associated with cancer, inflammation, and other diseases make them highly attractive targets[3]. The development of peptidomimetics and specialized chemical fragments designed to mimic the PPII helix conformation is an active area of research. Targeting the tetraproline-GYF2 interaction, for example, could offer a novel therapeutic strategy for modulating inflammatory responses by preventing TTP-mediated translational repression.

Experimental Protocols

Investigating tetraproline-mediated interactions requires a combination of techniques to confirm the interaction, quantify its affinity, and elucidate its functional consequences.

Co-Immunoprecipitation (Co-IP) to Verify In Vivo Interaction

This protocol is used to demonstrate that two proteins (e.g., TTP and GYF2) interact within a cellular context.

Methodology:

-

Cell Lysis: Culture and transfect cells (e.g., HEK293T) with tagged versions of the proteins of interest (e.g., Flag-TTP and Myc-GYF2). Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation: Incubate the cleared cell lysate with an antibody against one of the tagged proteins (the "bait," e.g., anti-Flag antibody) for 2-4 hours at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours to capture the antibody-bait protein complex.

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluate by Western blotting using antibodies against both the bait (anti-Flag) and the putative interacting partner (the "prey," e.g., anti-Myc). A band for the prey protein in the immunoprecipitated sample indicates an interaction.

Surface Plasmon Resonance (SPR) for Quantitative Kinetics

SPR is a label-free technique used to measure the real-time kinetics (association and dissociation rates) and affinity of a biomolecular interaction.

Methodology:

-

Chip Preparation: Immobilize a purified "ligand" protein (e.g., GST-tagged GYF2 domain) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

-

Analyte Injection: Flow a series of concentrations of the "analyte" (e.g., a synthetic peptide containing the TTP tetraproline motif) over the chip surface.

-

Association Phase: Monitor the increase in response units (RU) as the analyte binds to the immobilized ligand.

-

Dissociation Phase: Flow buffer over the chip and monitor the decrease in RU as the analyte dissociates.

-

Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

References

- 1. The GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alternative binding modes of proline-rich peptides binding to the GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Proline-rich Sequence Recognition: I. MARKING GYF AND WW DOMAIN ASSEMBLY SITES IN EARLY SPLICEOSOMAL COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GYF domain proteomics reveals interaction sites in known and novel target proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel interaction partners of the CD2BP2-GYF domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tristetraprolin (TTP): Interactions with mRNA and proteins, and current thoughts on mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Tetraproline Peptides

This guide provides a comprehensive overview of the theoretical and practical aspects of conformational analysis of tetraproline peptides. Proline-rich motifs are critical in biological processes, acting as ligands for SH3 and WW domains, and participating in signal transduction and protein-protein interactions.[1][2] The unique cyclic structure of proline restricts the peptide backbone, leading to distinct conformational isomers that are crucial for its function. Tetraproline is a model system for studying these conformations, particularly the formation of the polyproline II (PPII) helix.

Core Concepts in Tetraproline Conformation

The conformational landscape of a tetraproline peptide is dominated by two key structural features: the isomerization of the prolyl peptide bonds and the puckering of the pyrrolidine ring.

-

Polyproline Helices: Proline-rich sequences can adopt two primary helical structures:

-

Polyproline II (PPII) Helix: A left-handed helix featuring all trans peptide bonds (ω ≈ 180°). It is an extended, flexible conformation with approximately three residues per turn and is the predominant form in aqueous solutions.[1][3] The PPII helix does not rely on internal hydrogen bonding for stability.[3]

-

Polyproline I (PPI) Helix: A right-handed, more compact helix with all cis peptide bonds (ω ≈ 0°). This conformation is less common in native proteins and is typically observed in organic solvents.[1][4]

-

-

Cis-Trans Isomerization: Unlike other amino acid residues where the trans peptide bond is overwhelmingly favored, the energy difference between the cis and trans conformations of an X-Proline bond is small.[5] This results in a significant population of cis isomers (around 5-7% in the Protein Data Bank) which can dramatically alter the peptide's shape and function.[5] The interconversion between cis and trans states is slow on the NMR timescale, allowing for the observation of distinct species in solution.[6]

-

Proline Ring Puckering: The five-membered pyrrolidine ring of proline is not planar and exists in two primary "puckered" conformations, typically referred to as Cγ-endo (down) and Cγ-exo (up). This puckering influences the backbone dihedral angles (φ, ψ) and can affect the overall peptide conformation.[4]

Quantitative Conformational Parameters

The precise conformation of a tetraproline peptide can be described by a set of dihedral angles and other structural parameters. These values are key for comparing experimental results with computational models.

Table 1: Typical Dihedral Angles for Polyproline Helices

| Parameter | Polyproline II (PPII) | Polyproline I (PPI) |

|---|---|---|

| Backbone Dihedral (φ) | ~ -75° | ~ -75° |

| Backbone Dihedral (ψ) | ~ +145° to +150° | ~ +160° |

| Peptide Bond (ω) | ~ 180° (trans) | ~ 0° (cis) |

| Handedness | Left-handed | Right-handed |

| Residues per Turn | 3.0 | 3.3 |

| Rise per Residue | ~ 3.1 Å | Varies |

Data sourced from multiple protein structure studies.[1][3]

Experimental Methodologies & Protocols

A multi-faceted approach combining several biophysical techniques is required to fully characterize the conformational ensemble of tetraproline peptides.

NMR is the most powerful technique for studying tetraproline conformation in solution, providing residue-specific information on cis/trans isomer populations, secondary structure, and dynamics.

Logical Workflow for NMR Analysis

Caption: General workflow for NMR-based conformational analysis of peptides.

Detailed Experimental Protocol: 2D NMR Analysis

-

Sample Preparation: Dissolve the lyophilized tetraproline peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) prepared in 90% H₂O/10% D₂O or 99.9% D₂O. A typical peptide concentration is 1-5 mM.

-

1D ¹H Spectrum Acquisition: Acquire a 1D ¹H spectrum to assess sample purity and concentration. The presence of multiple peaks in the α-proton region often indicates the presence of cis and trans isomers.[7]

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a 2D TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies coupled protons within each proline residue (spin systems), allowing for the assignment of Hα, Hβ, Hγ, and Hδ protons for each distinct isomer.

-

2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-300 ms. This is crucial for sequential assignment and identifying cis/trans peptide bonds.

-

Trans bond (i-1 to i): A strong NOE is observed between the α-proton of residue i-1 and the δ-protons of residue i.

-

Cis bond (i-1 to i): A strong NOE is observed between the α-protons of both residues (i-1 and i).[6]

-

-

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The chemical shifts of ¹³Cβ and ¹³Cγ are highly sensitive to the cis/trans isomerization and provide unambiguous confirmation.

-

Data Analysis: Use software like SPARKY, CARA, or TopSpin to assign resonances. Quantify the population of each isomer by integrating well-resolved peaks in the 1D ¹H spectrum. Use the identified NOE distance restraints to calculate a family of structures using programs like CYANA or XPLOR-NIH.

Table 2: Characteristic ¹³C NMR Chemical Shifts for Proline Isomers

| Carbon Atom | Trans Conformation (δ ppm) | Cis Conformation (δ ppm) | Chemical Shift Difference (Δδ cis-trans) |

|---|---|---|---|

| Cβ | ~32 | ~30 | Negative |

| Cγ | ~25 | ~28 | Positive |

Values are approximate and can vary with solvent and sequence context.

Logic for NMR Isomer Identification

Caption: Decision logic for distinguishing cis/trans isomers using NOE data.

CD spectroscopy provides information about the average secondary structure of the peptide ensemble in solution. It is particularly effective for identifying the PPII helical conformation.

-

PPII Signature: The CD spectrum of a PPII helix is characterized by a strong negative band between 204-208 nm and a weaker positive band around 228 nm.[8]

-

Applications: CD is used to monitor conformational changes as a function of temperature, pH, or solvent composition. It can quickly confirm the presence of the expected PPII structure.

Detailed Experimental Protocol: CD Spectroscopy

-

Sample Preparation: Prepare a stock solution of the tetraproline peptide in the desired buffer (e.g., 10 mM potassium phosphate, pH 7.0). The final peptide concentration for measurement should be in the range of 50-300 µM.

-

Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes before use. Set the measurement parameters:

-

Wavelength range: 190-260 nm

-

Bandwidth: 1.0 nm

-

Scan speed: 50 nm/min

-

Data pitch: 0.5 nm

-

Accumulations: 3-5 scans

-

-

Measurement: Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize solvent absorption in the far-UV region. First, record a baseline spectrum of the buffer alone. Then, record the spectrum of the peptide sample.

-

Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues (4), and l is the path length in cm.

-

Interpretation: Compare the resulting spectrum to reference spectra for known secondary structures. The characteristic PPII signature confirms the expected conformation.

X-ray crystallography can provide an atomic-resolution structure of the tetraproline peptide in the solid state. While powerful, it captures only a single, static conformation that may not be representative of the dynamic ensemble present in solution.[9]

General Experimental Protocol: Peptide Crystallography

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, buffers, pH, additives).[10] Commercially available screens are often a good starting point.

-

Crystal Optimization: Once initial hits are identified, optimize the conditions to produce larger, single, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.[11]

-

Structure Solution and Refinement: Process the diffraction data to obtain electron density maps. A model of the peptide is then built into the density and refined to yield the final atomic coordinates.[12]

Computational Methodologies

Computational methods, particularly molecular dynamics simulations, are essential for exploring the full conformational landscape and understanding the dynamics of tetraproline peptides.

Conformational Sampling Workflow

Caption: A typical workflow for a molecular dynamics simulation study.

MD simulations model the atomic motions of the peptide over time, providing insights into conformational stability, transitions, and thermodynamics.[13][14]

General Simulation Protocol

-

System Setup:

-

Build an initial 3D structure of the tetraproline peptide (e.g., an idealized PPII helix) using software like PyMOL or Avogadro.

-

Select a suitable force field (e.g., AMBER, CHARMM, GROMOS).

-

Place the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the target temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system's pressure and density under constant pressure (NPT ensemble).

-

-

Production Simulation: Run the simulation for as long as computationally feasible (typically hundreds of nanoseconds to microseconds). Because cis-trans isomerization is a high-energy barrier process, standard MD may not sample it effectively.[5] Enhanced sampling methods like Replica Exchange Molecular Dynamics (REMD) or Gaussian accelerated Molecular Dynamics (GaMD) may be necessary.[5]

-

Trajectory Analysis: Analyze the resulting trajectory to:

-

Calculate backbone dihedral angle (φ, ψ, ω) distributions over time.

-

Perform cluster analysis to identify the most populated conformational states.

-

Calculate the potential of mean force (PMF) to understand the free energy landscape of isomerization.

-

Conclusion

The conformational analysis of tetraproline peptides requires an integrated approach. NMR spectroscopy provides the cornerstone for residue-specific analysis in solution, allowing for the direct observation and quantification of cis and trans isomers. CD spectroscopy offers a rapid assessment of the global secondary structure, confirming the expected PPII helical content. X-ray crystallography can yield a high-resolution snapshot, while MD simulations provide a dynamic view of the entire conformational ensemble. By combining these powerful techniques, researchers can build a comprehensive model of tetraproline structure and dynamics, paving the way for the rational design of proline-based therapeutics and tools.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Polyproline-II helix in proteins: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Polyproline helix - Wikipedia [en.wikipedia.org]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conformational differences between cis and trans proline isomers of a peptide antigen representing the receptor binding domain of Pseudomonas aeruginosa as studied by 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Conformational characteristics of peptides and unanticipated results from crystal structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 13. Applications of Molecular Dynamics Simulation in Structure Prediction of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Role of Tetraproline Sequences in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraproline sequences, often found within larger proline-rich motifs (PRMs), are crucial mediators of protein-protein interactions that drive a multitude of cellular signaling pathways. These short, structurally distinct motifs are recognized by specific protein modules, most notably WW domains, facilitating the assembly of signaling complexes, regulating enzyme activity, and controlling protein localization and stability. This technical guide provides an in-depth exploration of the function of tetraproline sequences, with a focus on their roles in the Hippo signaling pathway, ubiquitination, and cytoskeletal dynamics. We present quantitative binding data, detailed experimental protocols for studying these interactions, and visual representations of the key signaling cascades.

Data Presentation: Quantitative Analysis of Tetraproline-Protein Interactions

The affinity of tetraproline-containing ligands for their binding partners is a key determinant of signaling specificity and efficiency. The following table summarizes dissociation constants (Kd) for several well-characterized interactions involving the PPxY tetraproline motif and WW domains.

| Interacting Proteins (Ligand & Receptor) | Tetraproline Motif (in Ligand) | Dissociation Constant (Kd) | Experimental Context |

| LATS1 & YAP2 WW1 | PPPY PLTA (PPxY1) | 15 µM | In vitro Isothermal Titration Calorimetry (ITC)[1] |

| LATS1 & YAP2 WW1 | PPPY PKH (PPxY2) | 4.2 µM | In vitro ITC[1][2] |

| LATS1 & YAP2 WW2 | PPPY PLTA (PPxY1) | 11 µM | In vitro ITC[1][2] |

| LATS1 & YAP2 WW2 | PPPY PKH (PPxY2) | 29 µM | In vitro ITC[1] |

| p53BP2 & YAP WW1 | - | 1.8 µM | Previously reported high-affinity interaction[3] |

| p53BP2 & YAP WW2 | - | 12 µM | Previously reported high-affinity interaction[3] |

| PTCH1 & YAP WW1 | - | 13.2 µM | In vitro ITC[3] |

| Na v 1.5 & Nedd4-2 WW4 | PPSY DSV | 55 µM | In vitro binding assay[4] |

| Smad7 & Smurf1 WW1-WW2 | PPPY SRY | 1.7 µM | In vitro ITC at 15°C[5] |

| Smad7 & Smurf2 WW2-WW3 | PPPY SRY | 5.0 µM | In vitro ITC at 25°C[5] |

| KIBRA WW tandem & PTPN14 PY12 | - | ~8.2 nM | In vitro binding assay[6][7][8] |

| KIBRA WW tandem & AMOT PY34 | - | ~96 nM | In vitro binding assay[6][7] |

| KIBRA WW tandem & LATS1 PY23 | - | ~0.78 µM | In vitro binding assay[6][7] |

Core Signaling Pathways Involving Tetraproline Motifs

Tetraproline sequences are integral to the function of several critical signaling networks. Below are detailed diagrams of two such pathways, the Hippo signaling cascade and Nedd4-mediated ubiquitination, along with a generalized experimental workflow for their investigation.

The Hippo Signaling Pathway

The Hippo pathway is a highly conserved signaling cascade that controls organ size by regulating cell proliferation and apoptosis. A key regulatory interaction within this pathway involves the WW domains of the transcriptional co-activator Yes-associated protein (YAP) and the PPxY motifs of the Large Tumor Suppressor (LATS) kinases.[9] This interaction leads to the phosphorylation and subsequent cytoplasmic retention and degradation of YAP, thereby inhibiting its pro-proliferative transcriptional program.

Nedd4-Mediated Ubiquitination

The Nedd4 family of E3 ubiquitin ligases plays a critical role in protein turnover and trafficking. These enzymes recognize substrates through their WW domains, which bind to PPxY motifs in target proteins.[10] A well-studied example is the regulation of the epithelial sodium channel (ENaC), where Nedd4-2 binds to PY motifs in the ENaC subunits, leading to its ubiquitination and subsequent endocytosis and degradation.[10][11] This process is crucial for maintaining sodium homeostasis.

Experimental Workflow for Studying Tetraproline-Mediated Interactions

Investigating the interactions between tetraproline-containing proteins and their binding partners typically involves a multi-step process, from initial identification of potential interactions to their validation and characterization.

References

- 1. Biophysical studies and NMR structure of YAP2 WW domain - LATS1 PPxY motif complexes reveal the basis of their interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WW Domains of the Yes-Kinase-Associated-Protein (YAP) Transcriptional Regulator Behave as Independent Units with Different Binding Preferences for PPxY Motif-Containing Ligands | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural basis for the versatile interactions of Smad7 with regulator WW domains in TGF-β pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity | eLife [elifesciences.org]

- 7. Decoding WW domain tandem-mediated target recognitions in tissue growth and cell polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 10. WW domains of Nedd4 bind to the proline‐rich PY motifs in the epithelial Na+ channel deleted in Liddle's syndrome. | The EMBO Journal [link.springer.com]

- 11. researchgate.net [researchgate.net]

Biochemical Properties of Tetraproline-Containing Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraproline motifs (PPPP), characterized by four consecutive proline residues, are significant structural and functional elements within a variety of proteins. Their unique conformational properties, primarily the adoption of a polyproline II (PPII) helix, facilitate critical protein-protein interactions that underpin numerous cellular processes. This technical guide provides an in-depth exploration of the biochemical properties of tetraproline-containing peptides, detailing their structural features, roles in signal transduction, and the experimental methodologies used for their study. Quantitative data on their interactions are summarized, and key signaling pathways and experimental workflows are visualized to offer a comprehensive resource for researchers in cellular biology and drug development.

Introduction

Proline, with its unique cyclic side chain, imparts significant conformational constraints on the polypeptide backbone. Sequences rich in proline, particularly the tetraproline motif, often adopt a left-handed polyproline II (PPII) helix. This extended helical structure lacks internal hydrogen bonds and is characterized by approximately three residues per turn[1][2]. The PPII helix serves as a rigid, extended scaffold ideal for mediating protein-protein interactions, playing crucial roles in signal transduction, cytoskeletal regulation, and mRNA metabolism[2][3][4]. Understanding the biochemical properties of tetraproline-containing peptides is therefore essential for elucidating the mechanisms of these fundamental cellular processes and for the rational design of therapeutic interventions.

Structural Properties of Tetraproline Motifs

The defining structural feature of a tetraproline sequence is its strong propensity to form a polyproline II (PPII) helix. This conformation is an extended, left-handed helix with distinct geometric parameters.

| Parameter | Value | Reference |

| Dihedral Angles (φ, ψ) | Approx. (-75°, +150°) | [1] |

| Residues per Turn | ~3.0 | [1] |

| Rise per Residue | ~3.1 Å | [1] |

| Hydrogen Bonding | None within the helix | [1] |

The rigidity and extended nature of the PPII helix formed by tetraproline motifs create a recognizable surface for interaction with various protein domains. This structure is crucial for the specific recognition by binding partners.

Functional Roles and Signaling Pathways

Tetraproline motifs are integral to several key signaling pathways, primarily by acting as docking sites for other proteins.

TTP-Mediated mRNA Decay

Tristetraprolin (TTP), an RNA-binding protein critical for regulating inflammatory responses, contains three tetraproline repeats[1]. These motifs are essential for the recruitment of the 4EHP-GYF2 cap-binding complex. The interaction between the PPPP motifs of TTP and the GYF domain of GIGYF2 is a key step in initiating translational repression and subsequent degradation of mRNAs containing AU-rich elements (AREs)[5][6][7].

Regulation of Actin Dynamics by Ena/VASP and Formins

Proteins of the Ena/VASP and formin families are key regulators of actin polymerization. They contain proline-rich regions, often including tetraproline sequences, that serve as binding sites for profilin, an actin-monomer-binding protein[3][8][9][10]. The recruitment of profilin-actin complexes to the growing end of actin filaments by these proline-rich domains accelerates filament elongation[8][9].

Quantitative Data on Tetraproline Motif Interactions

The binding of proline-rich motifs to their partner domains is often characterized by moderate affinity, allowing for dynamic and reversible interactions crucial for signaling. While specific thermodynamic and kinetic data for tetraproline motifs are not extensively available, data from longer polyproline peptides interacting with profilin provide a valuable reference.

| Interacting Pair | Technique | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |

| Acanthamoeba Profilin - (Pro)10 | ITC | ~10 | Favorable | Favorable | [11][12] |

| Human Profilin - (Pro)10 | ITC | 20-30 | Favorable | Favorable | [11][12] |

| ENAH EVH1 - LPP dual-FP4 motif | ITC | N/A | Favorable | N/A | [13] |

| ENAH EVH1 - ActA single-FP4 motif | ITC | N/A | N/A | Favorable | [13] |

Note: N/A indicates that the specific value was not provided in the cited source, but the thermodynamic driving force was described.

Experimental Protocols

A systematic approach is required to characterize the biochemical properties of tetraproline-containing peptides. This involves peptide synthesis, purification, and biophysical analysis of its interactions.

Solid-Phase Peptide Synthesis (SPPS) of a Tetraproline Peptide

This protocol outlines the manual synthesis of a generic tetraproline-containing peptide (e.g., Ac-X-PPPP-Y-NH2) using Fmoc chemistry.

-

Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (e.g., Fmoc-Pro-OH) by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

Wash the resin with DMF.

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For the tetraproline core, this will involve four consecutive proline couplings.

-

N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and a base in DMF.

-

Cleavage and Deprotection: Wash the resin with dichloromethane (DCM) and dry it. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

-

Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to pellet the peptide, and decant the ether. Wash the peptide pellet with cold ether and dry under vacuum.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude, dried peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 stationary phase.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from low to high percentage of mobile phase B (e.g., 5% to 65% B over 30 minutes).

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which should be the desired peptide.

-

Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.

Isothermal Titration Calorimetry (ITC) for Binding Analysis

This protocol describes a general procedure for measuring the binding of a tetraproline peptide to a protein partner.

-

Sample Preparation:

-

Dialyze both the peptide and the protein extensively against the same buffer to minimize buffer mismatch effects. A suitable buffer would be, for example, 20 mM HEPES, 150 mM NaCl, pH 7.4[4][14].

-

Determine the concentrations of the peptide and protein accurately.

-

Degas both solutions before the experiment.

-

-

Experimental Setup:

-

Titration:

-

Perform a series of small injections (e.g., 2 µL) of the peptide solution into the protein solution, with sufficient time between injections for the system to return to baseline (e.g., 180 seconds)[4].

-

The heat change upon each injection is measured.

-

-

Control Experiment: Perform a control titration by injecting the peptide into the buffer alone to determine the heat of dilution.

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

-

Conclusion and Future Directions

Tetraproline-containing peptides are crucial mediators of protein-protein interactions, adopting a characteristic PPII helix that is recognized by specific binding domains. Their involvement in fundamental cellular processes such as mRNA regulation and cytoskeletal dynamics highlights their importance. The methodologies outlined in this guide provide a framework for the detailed biochemical characterization of these motifs.

Future research should focus on expanding the library of known tetraproline-binding domains and their specific binding affinities and kinetics. A deeper understanding of the structural basis for these interactions, through techniques like X-ray crystallography and NMR spectroscopy, will be invaluable for the design of peptidomimetics and small molecules that can modulate these interactions for therapeutic purposes. The continued development of high-throughput screening methods will also accelerate the discovery of new tetraproline-mediated interactions and their roles in health and disease.

References

- 1. Function and regulation of Ena/VASP proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ena/VASP Proteins Can Regulate Distinct Modes of Actin Organization at Cadherin-adhesive Contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ena/VASP: towards resolving a pointed controversy at the barbed end - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 5. Recruitment of the 4EHP-GYF2 cap-binding complex to tetraproline motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BioKB - Publication [biokb.lcsb.uni.lu]

- 7. Recruitment of the 4EHP-GYF2 cap-binding complex to tetraproline motifs of tristetraprolin promotes repression and degradation of mRNAs with AU-rich elements [escholarship.org]

- 8. Dissection of two parallel pathways for formin-mediated actin filament elongation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of the FH1 domain and profilin in formin-mediated actin-filament elongation and nucleation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Structural requirements and thermodynamics of the interaction of proline peptides with profilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP protein ENAH - PMC [pmc.ncbi.nlm.nih.gov]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

Evolutionary Conservation of Tetraproline Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraproline (PPPP) sequences represent a distinct class of polyproline II (PPII) helices, which are crucial structural motifs in a wide array of proteins across all domains of life.[1][2] Unlike the more common alpha-helices and beta-sheets, PPII helices, including tetraproline sequences, are left-handed helices that do not rely on internal hydrogen bonding for their stability.[1][3] Their rigid, extended conformation makes them ideal for mediating protein-protein interactions, serving as docking sites for various protein domains.[2][3] This technical guide provides an in-depth exploration of the evolutionary conservation of tetraproline sequences, their functional significance, and the experimental methodologies used to study them.

Structural Properties of Tetraproline Motifs

Tetraproline sequences adopt a polyproline II (PPII) helical conformation, characterized by backbone dihedral angles of approximately -75° (φ) and +145° (ψ).[1][4] This results in an extended, left-handed helix with approximately three residues per turn.[3][4] The rigidity of the PPII helix is a key feature, making it a stable scaffold for protein-protein interactions.[3] These motifs are frequently found in intrinsically disordered regions of proteins, where their defined structure provides a specific recognition site.[5]

Functional Roles of Tetraproline-Containing Proteins

Proteins containing tetraproline motifs are involved in a diverse range of cellular processes, primarily through their role as interaction modules. They are recognized by specific protein domains, most notably SH3 (Src Homology 3) and GYF (Glycine-Tyrosine-Phenylalanine) domains.[6][7][8]

-

Signal Transduction: Tetraproline motifs are critical components of signaling pathways, facilitating the assembly of protein complexes.[2][8] For example, they are found in proteins involved in pre-mRNA splicing and actin cytoskeleton regulation.[5]

-

Gene Expression Regulation: Proteins like Tristetraprolin (TTP) utilize tetraproline motifs to recruit other protein complexes, such as the 4EHP-GYF2 complex, to regulate mRNA translation and decay.

-

Viral Pathogenesis: The Meq oncoprotein of Marek's disease virus contains tetraproline repeats, and the evolution of these repeats has been linked to changes in viral virulence.[1][9][10][11]

Evolutionary Conservation of Proline-Rich Sequences

The persistence of proline-rich sequences, including tetraproline motifs, throughout evolution underscores their functional importance.[10] Their conservation is often linked to the co-evolution of their binding partners, such as SH3 and GYF domains.[6]

Quantitative Analysis of Proline Repeat Frequency

| Species | Total Number of PPP Units | PPP Frequency / 10,000 amino acids | Proline Frequency (%) |

| E. coli | 100 | 0.76 | 4.44 |

| S. cerevisiae | 597 | 2.31 | 4.31 |

| D. melanogaster | 5512 | 7.43 | 5.51 |

| M. musculus | 8282 | 7.45 | 6.09 |

| H. sapiens | 9097 | 8.28 | 6.3 |

Table 1: Frequency of tri-proline (PPP) units in the proteomes of various species. This data is adapted from a study on proline repeat-rich proteins and serves as an indicator of the occurrence of short, consecutive proline residues.[6]

The data indicates a trend of increasing frequency of short proline repeats with organismal complexity, suggesting an expansion of their roles in more complex biological systems.

Key Signaling Pathway: TTP-Mediated mRNA Decay

A well-characterized example of a signaling pathway involving tetraproline motifs is the regulation of mRNA decay by Tristetraprolin (TTP). TTP is an RNA-binding protein that promotes the degradation of mRNAs containing AU-rich elements (AREs), particularly those encoding inflammatory cytokines.[12][13][14] TTP recruits the CCR4-NOT deadenylase complex and the 4EHP-GYF2 translational repressor complex to the target mRNA, leading to its degradation and translational silencing.[13][15][16] The tetraproline motifs within TTP are crucial for the interaction with the GYF domain of GIGYF2 (also known as GYF2), a component of the 4EHP-GYF2 complex.[13][15]

Experimental Protocols

Studying the evolutionary conservation and function of tetraproline sequences involves a combination of bioinformatics and experimental approaches.

Workflow for Analyzing Evolutionary Conservation

Detailed Experimental Methodologies

Co-IP is used to determine if a tetraproline-containing protein interacts with its putative binding partner (e.g., an SH3 or GYF domain-containing protein) in vivo.[1][4][5][6][11][12][17][18][19][20]

Materials:

-

Cells expressing the proteins of interest (can be transiently or stably transfected).

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Antibody specific to the "bait" protein (the tetraproline-containing protein or its binding partner).

-

Protein A/G magnetic beads or agarose resin.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer).

-

SDS-PAGE gels and Western blotting reagents.

Protocol:

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Pre-clearing (Optional but Recommended):

-

Add protein A/G beads to the clarified lysate and incubate for 1 hour at 4°C with rotation.

-

Centrifuge to pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the bait protein to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-